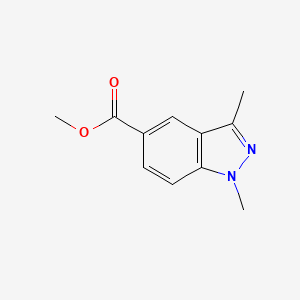

methyl 1,3-dimethyl-1H-indazole-5-carboxylate

Übersicht

Beschreibung

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Wirkmechanismus

Target of Action

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate is a synthetic compound that primarily targets cannabinoid (CB1) receptors . These receptors play a crucial role in the regulation of various physiological processes, including pain sensation, mood, and memory .

Mode of Action

As a potent agonist, this compound binds to the CB1 receptors, triggering a series of biochemical reactions . This interaction results in changes in cell signaling pathways, leading to the compound’s various biological effects .

Biochemical Pathways

It is known that the activation of cb1 receptors can influence several signaling pathways, including those involved in pain perception and inflammation .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be absorbed rapidly after administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with CB1 receptors. This can result in a range of effects, from pain relief to changes in mood and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the compound’s stability, while individual factors like genetics and overall health can influence its efficacy and action .

Biochemische Analyse

Biochemical Properties

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, it can alter metabolic pathways, leading to changes in energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter metabolite levels within cells. For instance, the compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside the cells, it can bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can interact with nuclear proteins, affecting gene expression and cellular responses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. Another method involves the cyclization of appropriate hydrazones with methyl formate under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification is typically achieved through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

Vergleich Mit ähnlichen Verbindungen

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate can be compared with other indazole derivatives such as:

Methyl 1H-indazole-5-carboxylate: Lacks the additional methyl groups, which can affect its reactivity and biological activity.

1,3-Dimethyl-1H-indazole-5-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity properties.

1H-Indazole-3-carboxylate: Another indazole derivative with a different substitution pattern, leading to varied chemical and biological properties.

Biologische Aktivität

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate is an indazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to other indazole derivatives, which have been documented for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C10H10N2O2

- Molecular Weight : 190.20 g/mol

The compound features a methyl group at the 1 and 3 positions of the indazole ring and a carboxylate functional group at the 5 position, which may influence its biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- K562 Cell Line : Exhibited IC50 values around 5.15 µM, indicating significant antiproliferative effects .

- Mechanism of Action : Induces apoptosis by modulating the expression of Bcl2 family proteins and affecting the p53/MDM2 pathway .

Inhibition of Monoamine Oxidase B (MAO-B)

This compound and its derivatives have been identified as selective inhibitors of MAO-B:

- Potency : Some derivatives have shown IC50 values as low as 0.386 nM, demonstrating high selectivity over MAO-A .

- Significance : This selectivity is crucial for developing treatments for neurodegenerative diseases like Parkinson's disease where MAO-B inhibition can be beneficial.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the indazole ring:

| Substituent Position | Effect on Activity |

|---|---|

| 1 & 3 Methyl Groups | Enhance lipophilicity and bioavailability |

| 5-Carboxylate Group | Critical for enzymatic inhibition |

Studies suggest that modifications at these positions can lead to improved potency and selectivity against targeted enzymes or receptors .

Case Studies

Several case studies have documented the efficacy of indazole derivatives in preclinical models:

- Anticancer Studies :

- Neuroprotective Effects :

Eigenschaften

IUPAC Name |

methyl 1,3-dimethylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-9-6-8(11(14)15-3)4-5-10(9)13(2)12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVNQBGYRHDRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.